

# reducing Carfilzomib cardiovascular adverse events

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## Compound Focus: Carfilzomib

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## Understanding the Risk: Incidence of CVAEs

**Carfilzomib**, while effective, is associated with a spectrum of cardiovascular adverse events. The table below summarizes their incidence as reported in clinical trials and real-world analyses.

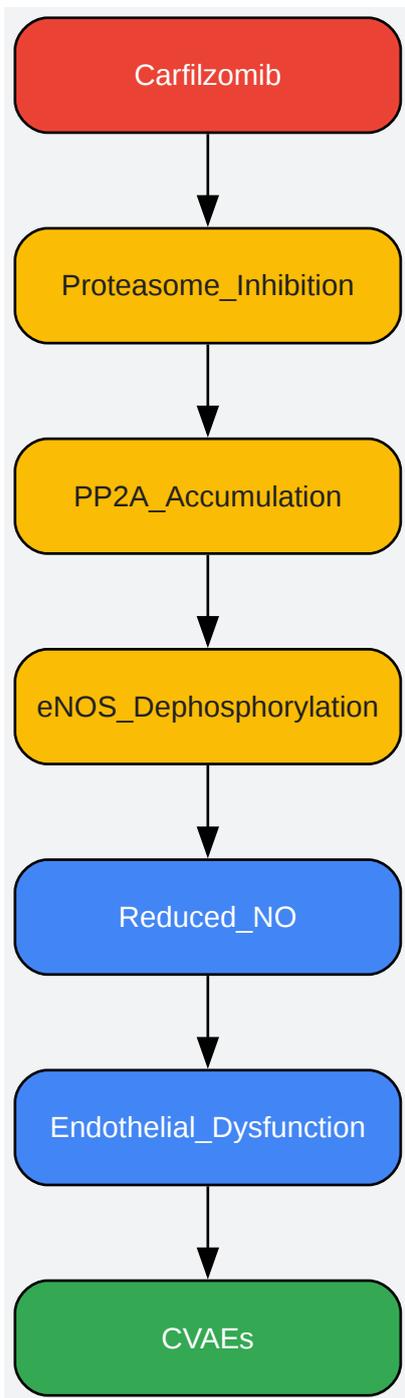
Adverse Event	Reported Incidence (Range)	Notes
Hypertension	11.53% - 27.6%	One of the most frequent CVAEs; can be severe (high-grade: ~4.60%) [1] [2].
Heart Failure	4.1% - 16.2%	Includes reduced ejection fraction; a leading cause of morbidity [1] [2].
Arrhythmias	2.4% - 26.3%	Atrial fibrillation is common; conduction disorders are also reported [1] [2].
Ischemic Heart Disease	1.8% - 17.6%	Includes myocardial infarction [1] [2].
All CVAEs (Any Grade)	8.68% - 57.6%	Lower range from clinical trials; higher from real-world data in older patients [2].

## Mechanisms of Carfilzomib-Induced Cardiotoxicity

The cardiotoxicity of **Carfilzomib** is primarily linked to its irreversible inhibition of the proteasome, disrupting critical pathways in cardiomyocytes.

- **Primary Mechanism: Carfilzomib irreversibly inhibits the  $\beta 5$  and  $\beta 2$  subunits** of the 20S proteasome. In cardiomyocytes, this leads to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis [1].
- **Endothelial Dysfunction:** A key proposed mechanism involves the disruption of **endothelial Nitric Oxide Synthase (eNOS)** regulation. Proteasome inhibition leads to the accumulation of ubiquitinated **Protein Phosphatase 2A (PP2A)**, which dephosphorylates and deactivates eNOS. This reduces the bioavailability of **Nitric Oxide (NO)**, a vital molecule for vasodilation. The resulting endothelial dysfunction contributes to hypertension, coronary artery disease, and heart failure [2].
- **Comparison with Other PIs:** The **irreversible binding** of **Carfilzomib** may explain its more pronounced cardiotoxicity profile compared to the reversible inhibitor Bortezomib [1].

The following diagram illustrates this central signaling pathway:

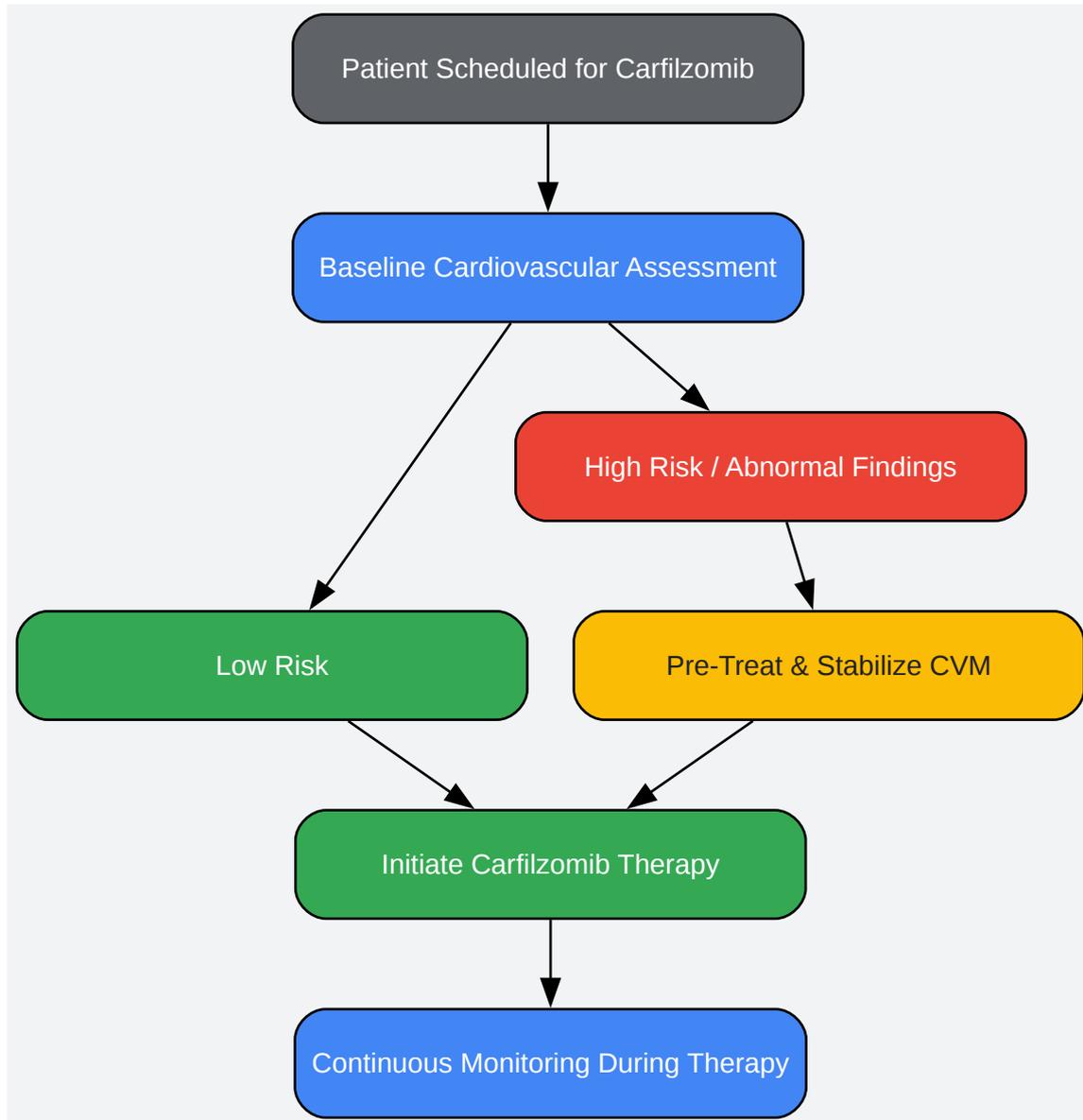


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**Carfilzomib** disrupts eNOS activity and nitric oxide production, leading to cardiovascular adverse events.

## Risk Assessment & Proactive Management

A proactive strategy is crucial for mitigating risks. The following workflow outlines a comprehensive pre-treatment assessment and monitoring plan.



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A workflow for patient risk stratification and management prior to and during **Carfilzomib** therapy. CVM: Cardiovascular Morbidities.

## Detailed Protocols for Risk Assessment

- **Baseline History & Physical:** Elicit a detailed history focusing on **prior heart failure, coronary artery disease, arrhythmias, and hypertension**. Assess cardiovascular risk factors like smoking, diabetes, and dyslipidemia [2].
- **Baseline Imaging & Biomarkers:** Perform a **transthoracic echocardiogram (TTE)** to measure Left Ventricular Ejection Fraction (LVEF) and Global Longitudinal Strain (GLS). A GLS decrease of >15% from baseline is a sensitive marker of early myocardial damage [2].
- **Cardiac Biomarker Analysis:** Measure **N-terminal pro-b-type natriuretic peptide (NT-proBNP)** and **high-sensitivity Troponin I (hsTropI)** prior to treatment initiation. A 2025 prospective study found that while elevated NT-proBNP is common and not predictive, **hsTropI levels  $\geq 2.9$  ng/L at baseline are significantly associated with a higher risk of CVAEs** and have a high negative predictive value when low [3].

## Management of CVAEs During Treatment

- **Hypertension Management:** **Monitor blood pressure** before and after each infusion. Initiate or titrate antihypertensive medications as needed [2].
- **Heart Failure Management:** For a significant drop in LVEF or symptoms of heart failure, **prompt cardiology consultation** is essential. Standard heart failure therapy, including **beta-blockers and ACE-inhibitors/ARBs**, should be initiated [4] [2].
- **Interruption and Re-challenge:** The **carfilzomib** dose should be interrupted, withheld, or reduced based on the severity of the CVAE and the approved prescribing information [5].

## Key Takeaways for Researchers

- **Mechanism:** The cardiotoxicity is mechanism-based, linked to **irreversible proteasome inhibition** and subsequent **eNOS dysfunction** and **ER stress**.
- **Risk Stratification:** A comprehensive baseline assessment, including **echocardiography (LVEF/GLS)** and **cardiac biomarkers (hsTropI)**, is critical for identifying at-risk individuals.
- **Proactive Management:** Collaboration with cardiology and pre-emptive management of cardiovascular risk factors can help mitigate severe CVAEs, allowing patients to continue deriving benefit from **Carfilzomib** therapy.

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